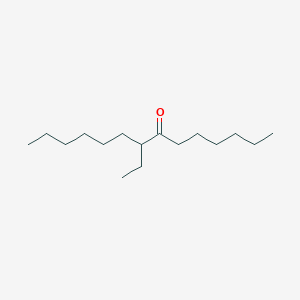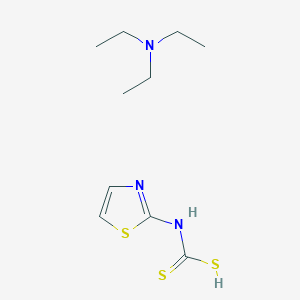
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is a compound that combines the properties of N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid. 1,3-thiazol-2-ylcarbamodithioic acid is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia with ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The preparation of 1,3-thiazol-2-ylcarbamodithioic acid involves the reaction of thiazole with carbon disulfide and an amine under basic conditions .
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves the continuous alkylation process, where ammonia and ethanol are reacted in the presence of a catalyst. The process is optimized for high yield and purity . The production of 1,3-thiazol-2-ylcarbamodithioic acid on an industrial scale involves similar reaction conditions but is carried out in large reactors to accommodate the scale of production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
1,3-thiazol-2-ylcarbamodithioic acid undergoes:
Substitution: It can react with electrophiles to form substituted thiazole derivatives.
Addition: It can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethylacetamide.
Reduction: Diethylamine.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . It can also interact with cellular receptors to modulate signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: Similar in structure but lacks the thiazole ring.
Triethylamine: Similar in structure but does not contain the carbamodithioic acid moiety.
Thiazole derivatives: Compounds like benzothiazole and thiadiazole share the thiazole ring structure.
Uniqueness
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid is unique due to its combination of the N,N-diethylethanamine and 1,3-thiazol-2-ylcarbamodithioic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
50716-28-4 |
|---|---|
Fórmula molecular |
C10H19N3S3 |
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;1,3-thiazol-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H15N.C4H4N2S3/c1-4-7(5-2)6-3;7-4(8)6-3-5-1-2-9-3/h4-6H2,1-3H3;1-2H,(H2,5,6,7,8) |
Clave InChI |
BAUDWVIJAFXHAF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=CSC(=N1)NC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



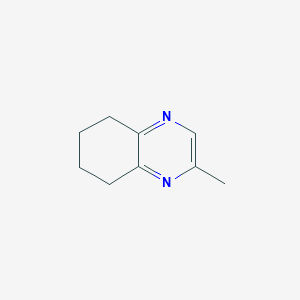
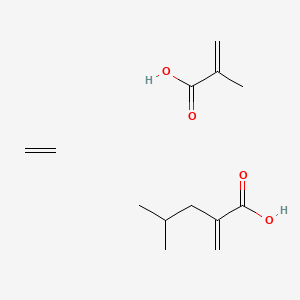

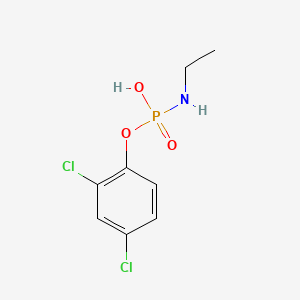

![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
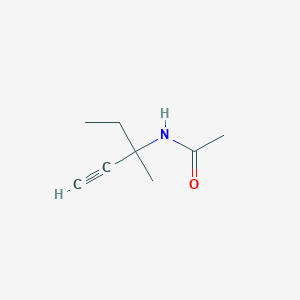
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
